molecular formula C26H22F3N5O3S B15040168 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B15040168
M. Wt: 541.5 g/mol
InChI Key: FECHKUANIOADFK-FJEPWZHXSA-N
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Description

2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a structurally complex hybrid molecule featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 4. The triazole’s sulfur atom at position 3 is linked to an acetohydrazide moiety, which is further functionalized with an (E)-configured Schiff base derived from 4-(trifluoromethyl)benzaldehyde.

The molecule’s design integrates lipophilic (3,4-dimethoxyphenyl, trifluoromethylphenyl) and hydrogen-bonding (hydrazide, triazole) groups, optimizing it for interactions with biological targets. Its synthesis likely involves sequential condensation, cyclization, and Schiff base formation steps, as seen in analogous triazole-hydrazide derivatives .

Properties

Molecular Formula

C26H22F3N5O3S

Molecular Weight

541.5 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C26H22F3N5O3S/c1-36-21-13-10-18(14-22(21)37-2)24-32-33-25(34(24)20-6-4-3-5-7-20)38-16-23(35)31-30-15-17-8-11-19(12-9-17)26(27,28)29/h3-15H,16H2,1-2H3,(H,31,35)/b30-15+

InChI Key

FECHKUANIOADFK-FJEPWZHXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound.

    Condensation with Aldehyde: The final step involves the condensation of the triazole-sulfanyl intermediate with an aldehyde to form the desired acetohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine or amine derivatives.

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to the active site of enzymes, preventing their normal function.

    Receptor Binding: The compound may interact with cellular receptors, modulating their activity and triggering specific cellular responses.

    Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of this compound differ in substituents on the triazole ring, the hydrazide linker, or the aromatic moieties. Below is a comparative analysis:

Compound ID/Name Key Structural Features Biological Activity (Reported) Reference
Target Compound 5-(3,4-Dimethoxyphenyl), 4-phenyl, S-linked N'-(4-CF3-benzylidene)acetohydrazide Not explicitly reported; inferred antimicrobial
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-ethoxybenzylidene)acetohydrazide 5-(4-Cl-phenyl), 4-phenyl, S-linked N'-(2-ethoxybenzylidene) Antimicrobial (Gram-positive bacteria)
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-(4-MeO-phenyl), 4-(4-Me-phenyl), S-linked N'-(4-NEt2-benzylidene) Anticancer (IC50 ~5 µM vs. MCF-7 cells)
2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-(2-nitrophenyl)propenylidene]acetohydrazide 5-(4-tBu-phenyl), 4-phenyl, S-linked N'-(2-nitropropenylidene) Not reported; predicted high lipophilicity

Impact of Substituents on Activity

  • Triazole Substituents :

    • 5-(3,4-Dimethoxyphenyl) : The electron-donating methoxy groups enhance solubility and π-π stacking with aromatic residues in enzyme active sites, as seen in similar triazole derivatives targeting cytochrome P450 .
    • 4-Phenyl Group : Provides rigidity and stabilizes the triazole ring conformation, critical for maintaining binding affinity .
  • Sulfanyl Bridge: Enhances thiol-mediated interactions, as demonstrated in analogues with improved acetylcholinesterase inhibition .

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a member of the triazole family and has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characteristics

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential therapeutic effects. The molecular formula is C26H25N5O3SC_{26}H_{25}N_5O_3S with a molecular weight of approximately 519.649 g/mol .

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to the target compound have shown effectiveness against various cancer cell lines. For instance, derivatives containing the 1,2,4-triazole moiety demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

In particular, compounds derived from mercapto-substituted 1,2,4-triazoles have been noted for their chemopreventive and chemotherapeutic effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has also been extensively documented. The compound's structure suggests potential effectiveness against both bacterial and fungal pathogens. Studies have shown that similar compounds exhibit varying degrees of antibacterial activity compared to standard antibiotics such as fluconazole and chloramphenicol .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values in micromolar range against HCT-116
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryPotential based on structural analogs

Case Studies

  • Anticancer Efficacy : A derivative with a similar structure was tested on HCT-116 cells, showing an IC50 value of 6.2 µM. This suggests that modifications in the hydrazide portion can enhance anticancer activity .
  • Antimicrobial Screening : A related compound was evaluated against various bacterial strains, revealing superior growth inhibition compared to fluconazole, particularly against resistant strains .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often interfere with enzyme functions critical for cell survival in pathogens.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Interaction with DNA : Some triazole derivatives have been shown to bind to DNA or disrupt replication processes in microbial cells.

Q & A

Q. What synthetic methodologies are reported for constructing the 1,2,4-triazole core in this compound?

The 1,2,4-triazole scaffold is typically synthesized via cyclization reactions involving hydrazine derivatives. For example, substituted phenylhydrazines react with thiadiazole precursors under acidic conditions to form triazole rings, as demonstrated in the synthesis of structurally analogous compounds (e.g., 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole) . Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C) to suppress side products like pyrazole derivatives.

Q. How can the stereochemical configuration (E/Z) of the hydrazone moiety be confirmed experimentally?

The (E)-configuration of the hydrazone group is verified using nuclear Overhauser effect (NOE) NMR spectroscopy. For example, irradiation of the imine proton should show NOE correlations with adjacent aromatic protons but not with the trifluoromethylphenyl group. X-ray crystallography is also definitive, as seen in related hydrazone-containing triazoles .

Q. What analytical techniques are critical for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while elemental analysis (C, H, N) ensures stoichiometric integrity. Differential scanning calorimetry (DSC) detects polymorphic impurities .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dimethoxyphenyl vs. trifluoromethylphenyl) influence reaction selectivity during synthesis?

Electron-donating groups (e.g., methoxy) stabilize intermediates via resonance, favoring cyclization to the triazole ring. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) may slow nucleophilic attack, requiring higher temperatures or catalysts like p-toluenesulfonic acid (PTSA). This was observed in analogous systems where 4-methoxyphenylhydrazine yielded a single product, while unsubstituted phenylhydrazine led to competing pathways .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed by deuteration studies or 2D techniques (COSY, HSQC). For example, in a study on 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene, ambiguity in sulfur-linked protons was resolved using 13C^{13}\text{C}-1H^{1}\text{H} heteronuclear correlation .

Q. How can flow chemistry improve yield and scalability of this compound?

Continuous-flow systems minimize side reactions by precise control of residence time and temperature. A flow-chemistry approach for analogous diazo compounds achieved 85% yield via Omura-Sharma-Swern oxidation, compared to 65% in batch reactors. Key parameters include flow rate (0.5 mL/min) and reagent stoichiometry (1:1.2 ratio) .

Q. What computational methods predict the biological activity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential and binding affinity. Molecular docking with targets like cyclooxygenase-2 (COX-2) or kinases can prioritize synthesis candidates. For example, docking studies on triazole-sulfonamide hybrids revealed strong interactions with COX-2’s hydrophobic pocket .

Methodological Guidance

Designing a reaction optimization workflow using heuristic algorithms
Bayesian optimization outperforms traditional one-variable-at-a-time (OVAT) approaches. For a triazole synthesis, define variables (temperature, catalyst loading, solvent polarity) and use a Gaussian process model to iteratively select conditions maximizing yield. A study achieved 92% yield in 15 iterations, compared to 40 trials using OVAT .

Addressing solubility challenges in biological assays
Use co-solvents (DMSO:PBS, 1:9 v/v) or lipid-based formulations. For in vitro studies, cyclodextrin encapsulation (e.g., hydroxypropyl-β-cyclodextrin) enhances aqueous solubility of hydrophobic triazoles by 10–20 fold, as validated for analogs like N-(3-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .

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